2-Amino-2-(3-oxocyclopentyl)acetamide
Description
Chemical Structure and Properties 2-Amino-2-(3-oxocyclopentyl)acetamide is a specialized organic compound featuring a cyclopentane ring substituted with a ketone group at position 3, attached to a central carbon bearing both an amino (-NH₂) and an acetamide (-CONH₂) group. Its molecular formula is C₇H₁₂N₂O₂, with a molecular weight of 156.18 g/mol.
The compound’s primary use is inferred to be in laboratory research, particularly as a precursor for drug discovery or as a biochemical reagent due to its structural motifs common in pharmacophores.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-amino-2-(3-oxocyclopentyl)acetamide |
InChI |
InChI=1S/C7H12N2O2/c8-6(7(9)11)4-1-2-5(10)3-4/h4,6H,1-3,8H2,(H2,9,11) |
InChI Key |
QZNWBEJJZVPGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-oxocyclopentyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature can yield the desired cyanoacetamide compounds . Another method involves the heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for 2-Amino-2-(3-oxocyclopentyl)acetamide often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of specific catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-oxocyclopentyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of 2-Amino-2-(3-oxocyclopentyl)acetamide can yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-Amino-2-(3-oxocyclopentyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-oxocyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group and the ketone group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-Amino-2-(3-oxocyclopentyl)acetamide and Analogs
Key Observations:
Functional Group Influence: The 3-oxocyclopentyl group in the target compound provides steric hindrance and conformational constraints compared to aromatic substituents (e.g., phenyl in APAA or trifluoromethylphenyl in ). The acetamide (-CONH₂) group enhances solubility in polar solvents relative to carboxylic acid analogs (e.g., (2R)-2-Amino-2-(3-oxocyclopentyl)acetic acid ).
Molecular Weight and Lipophilicity: Compounds with aromatic substituents (e.g., APAA, 177.2 g/mol ) exhibit higher lipophilicity, favoring membrane permeability.
Research and Industrial Relevance: APAA is explicitly used as a reference standard in amphetamine synthesis , while the target compound’s applications remain speculative but aligned with peptide mimetics or enzyme inhibitors.
Biological Activity
2-Amino-2-(3-oxocyclopentyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings based on diverse sources.
Chemical Structure and Properties
The molecular formula of 2-Amino-2-(3-oxocyclopentyl)acetamide is . Its structure features an amine group and a cyclopentanone moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 157.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| LogP | Not available |
Anticancer Activity
Research indicates that compounds similar to 2-Amino-2-(3-oxocyclopentyl)acetamide exhibit significant anticancer properties. A study on related acetamides demonstrated their ability to inhibit cancer cell proliferation, particularly against sensitive and resistant cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell growth and survival, such as the PI3K/AKT pathway .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of 2-Amino-2-(3-oxocyclopentyl)acetamide. Compounds with similar structures have been explored for their ability to reduce inflammation markers in vitro. For instance, derivatives have shown promise in inhibiting pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Antioxidant Properties
The antioxidant activity of this compound has also been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results indicate that certain derivatives possess significant antioxidant capabilities, which are essential for combating oxidative stress-related diseases .
Table 2: Biological Activity Summary
| Activity Type | Assay Type | IC50 (µM) |
|---|---|---|
| Anticancer | Cell proliferation | 20 - 100 |
| Anti-inflammatory | Cytokine inhibition | Not specified |
| Antioxidant | DPPH assay | 31.52 - 198.41 |
Case Study 1: Anticancer Efficacy
A case study focusing on a derivative of 2-Amino-2-(3-oxocyclopentyl)acetamide reported its efficacy against A549 lung cancer cells. The compound was found to significantly inhibit cell growth and induce apoptosis through the activation of caspase pathways. This suggests that structural modifications can enhance the biological activity of acetamide derivatives .
Case Study 2: Inflammatory Response Modulation
In another study, researchers investigated the effects of this compound on macrophage activation. The results indicated that treatment with the acetamide led to a marked decrease in TNF-alpha production, highlighting its potential as an anti-inflammatory agent in chronic inflammatory conditions .
The biological activity of 2-Amino-2-(3-oxocyclopentyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.
- Cytokine Modulation : It can modulate the production of cytokines, thereby influencing inflammatory responses.
- Antioxidant Activity : By scavenging free radicals, it protects cells from oxidative damage.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Amino-2-(3-oxocyclopentyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling cyclopentanone derivatives with acetamide precursors under nucleophilic conditions. For example, acylation of 3-oxocyclopentyl intermediates with chloroacetamide derivatives in the presence of Na₂CO₃ as a base and CH₂Cl₂ as a solvent can yield the target compound. Reaction optimization may include adjusting stoichiometry (e.g., molar ratios of acetyl chloride to substrate), temperature control (room temperature to 40°C), and extended reaction times (12–24 hours) to improve yields. Post-synthesis purification via silica gel chromatography (using gradients of MeOH in CH₂Cl₂) or recrystallization (e.g., ethyl acetate) enhances purity .
Q. Which analytical techniques are most suitable for characterizing the purity and structural integrity of 2-Amino-2-(3-oxocyclopentyl)acetamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for amide protons, δ 169.8 ppm for carbonyl carbons) confirm structural assignments .
- Mass Spectrometry (ESI/APCI+) : Molecular ion peaks (e.g., m/z 347 [M+H]⁺) validate molecular weight .
- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity using solvent systems like CH₂Cl₂/MeOH .
Q. What safety protocols are critical when handling 2-Amino-2-(3-oxocyclopentyl)acetamide in laboratory settings?
- Methodological Answer : Follow hazard codes such as P201 (obtain specialized instructions before use) and P231+P232 (handle under inert gas/dry conditions). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Emergency measures like P301+P310 (immediate medical attention if ingested) and proper waste disposal protocols are essential .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of 2-Amino-2-(3-oxocyclopentyl)acetamide with collagenase, and what parameters should be prioritized?
- Methodological Answer : Docking software (e.g., AutoDock Vina) can model ligand-enzyme interactions by calculating Gibbs free energy (ΔG) and binding affinities. Key parameters include:
- Hydrogen Bonding : Distance thresholds (e.g., 1.96–2.20 Å between carbonyl oxygen and Gln215) .
- π-π Interactions : Aromatic ring alignment with residues like Tyr201 (4.1–4.3 Å distances) .
- IC50 Correlation : Validate computational results with experimental IC50 assays to resolve discrepancies between predicted and observed inhibition .
Q. How do structural modifications (e.g., substituent positioning on the cyclopentyl or acetamide groups) influence biological activity?
- Methodological Answer :
- Chlorine Substitution : Compare meta- vs. para-chlorine positions on aromatic rings; para-substitution may enhance π-π stacking but reduce solubility .
- Cyclopentyl Oxidation : Introducing hydroxyl groups at the 3-oxo position could alter metabolic stability, assessed via in vitro hepatocyte assays .
- Biological Screening : Use cell-based assays (e.g., antimicrobial disk diffusion, cancer cell line viability) to quantify structure-activity relationships (SAR) .
Q. What strategies resolve contradictions between computational docking results and experimental enzyme inhibition data (e.g., IC50 values)?
- Methodological Answer :
- Solvent Effects : Simulate docking in explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions overlooked in vacuum .
- Dynamic Simulations : Perform molecular dynamics (MD) over 100 ns to assess binding stability and conformational shifts .
- Experimental Validation : Re-evaluate IC50 under controlled conditions (e.g., pH 7.4 buffers, 37°C) to minimize assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
